(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZKJYHTQGZGS-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590421 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217710-00-3 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the protected amino acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Aromatic Substituent Variations
2-Methoxyphenyl vs. Other Aromatic Groups
- 2-(4-Hydroxyphenyl)acetic acid (, CAS 53249-34-6) features a hydroxyl group, which increases polarity and hydrogen-bonding capacity but may reduce stability under acidic conditions compared to the methoxy analog .
- The fluorinated derivative is specifically used in cephalosporin antibiotic synthesis .
- Heteroaromatic Groups :
Table 1: Aromatic Substituent Comparison
Cyclic/Aliphatic Substituents
Adamantyl, Cyclohexyl, and Tetrahydropyran Derivatives
- Adamantyl (): The rigid, lipophilic adamantyl group (e.g., , CAS 101759-72-2) enhances metabolic stability and membrane permeability but may reduce aqueous solubility. Used in central nervous system (CNS) drug candidates .
- 4,4-Difluorocyclohexyl (, CAS 394735-65-0): Fluorination increases lipophilicity and acidity (predicted pKa 3.94), favoring blood-brain barrier penetration .
- Tetrahydro-2H-pyran-4-yl (, CAS 711017-85-5): The oxygen-containing ring improves solubility compared to purely aliphatic substituents, balancing lipophilicity and polarity .
Table 2: Cyclic/Aliphatic Substituent Comparison
Stereochemical and Functional Group Modifications
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Boc-amino acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into the compound's structure, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.31 g/mol
- CAS Number : 1217710-00-3
- Purity : 97%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The methoxyphenyl group contributes to its lipophilicity, potentially enhancing its biological activity.
Research indicates that this compound may exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of this compound can inhibit certain enzymes involved in cancer cell proliferation, such as HSET (KIFC1), which is crucial for centrosome clustering in mitosis .
- Antitumor Properties : The compound has been evaluated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent .
- Phytotoxicity : Some derivatives have demonstrated phytotoxic effects against specific plant pathogens, suggesting a broader application in agricultural biochemistry .
Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to the compound's ability to trigger apoptotic pathways through the activation of caspases .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of HSET by this compound. High-throughput screening revealed that it effectively binds to the enzyme with an IC50 value in the low micromolar range. This finding supports its potential use in developing targeted cancer therapies aimed at disrupting abnormal mitotic processes .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling with a 2-methoxyphenylacetic acid derivative. Key steps include:
- Chiral resolution to ensure the (S)-configuration, often via enzymatic or chemical resolution methods.
- Use of coupling agents like HATU or DCC for amide bond formation.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Reference to similar Boc-protected amino acid syntheses suggests optimized conditions at 0–5°C to minimize racemization .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Seal the compound in a dry environment at room temperature (20–25°C) to prevent hydrolysis of the Boc group. Desiccants like silica gel are recommended .
- Handling : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of dust. Inspect gloves for integrity before use and dispose of contaminated PPE properly .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and purity via ¹H/¹³C NMR, focusing on the α-proton splitting pattern (e.g., δ 4.2–4.5 ppm for the chiral center).
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>99% for the (S)-form).
- Mass Spectrometry : ESI-MS or HRMS to validate the molecular ion peak (expected m/z ~307.3 for C₁₆H₂₁NO₅) .
Advanced Research Questions
Q. How does the stereochemistry at the α-carbon influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- The (S)-configuration ensures compatibility with L-amino acid-based peptides, avoiding steric clashes during coupling.
- Racemization risks increase at elevated temperatures (>25°C) or under basic conditions. Monitor via chiral HPLC during reaction optimization.
- Studies on analogous Boc-protected amino acids show that mismatched stereochemistry reduces coupling efficiency by 30–50% .
Q. What computational methods can predict the compound’s behavior in chiral environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with chiral catalysts (e.g., Jacobsen’s catalyst) to predict enantioselectivity.
- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize reaction pathways (e.g., Curtin-Hammett analysis for kinetic control).
- Docking Studies : Assess binding affinity with enzymatic targets (e.g., proteases) for drug design applications .
Q. How can researchers resolve contradictions in reported yield data for its synthesis?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), reaction temperature, and catalyst loading across studies.
- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., pH, equivalents of Boc-anhydride).
- Reproducibility Checks : Replicate high-yield protocols (e.g., 75% yield in ) under inert atmospheres to suppress side reactions .
Q. What are the applications of this compound in synthesizing bioactive molecules?
- Methodological Answer :
- Antibiotic Synthesis : Serve as a precursor for fluorinated cephalosporins by substituting the 2-methoxyphenyl group with halogens (e.g., F, Cl) .
- Peptide Engineering : Incorporate into peptidomimetics to enhance metabolic stability or target specificity (e.g., ACE inhibitors) .
- Enzyme Inhibitors : Functionalize the carboxylic acid group to develop transition-state analogs for protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
